molecular formula C23H23Br2N3O8 B11472182 5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide

5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide

Cat. No.: B11472182
M. Wt: 629.3 g/mol
InChI Key: XCQLMTDRGMMIPM-MWRNPHMMSA-N
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Description

The compound 5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. This compound features multiple functional groups, including methoxy, bromine, and oxazole moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the condensation of catechol with formaldehyde, followed by bromination to introduce the dibromo substituents.

    Formation of the Oxazole Ring: The oxazole ring can be constructed via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Condensation with Trimethoxybenzaldehyde: The final step involves the condensation of the oxazole intermediate with 3,4,5-trimethoxybenzaldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its structural features make it a potential candidate for binding studies with various biomolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of multiple functional groups suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4,6-dibromo-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide
  • 5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide

Uniqueness

The uniqueness of 5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and bromine substituents, along with the oxazole ring, makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and uniqueness compared to similar molecules

Properties

Molecular Formula

C23H23Br2N3O8

Molecular Weight

629.3 g/mol

IUPAC Name

5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H23Br2N3O8/c1-10-17(23(29)27-26-8-11-6-12(30-2)19(32-4)13(7-11)31-3)28-36-18(10)14-15(24)20(33-5)22-21(16(14)25)34-9-35-22/h6-8,10,18H,9H2,1-5H3,(H,27,29)/b26-8+

InChI Key

XCQLMTDRGMMIPM-MWRNPHMMSA-N

Isomeric SMILES

CC1C(ON=C1C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC)C3=C(C4=C(C(=C3Br)OC)OCO4)Br

Canonical SMILES

CC1C(ON=C1C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC)C3=C(C4=C(C(=C3Br)OC)OCO4)Br

Origin of Product

United States

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